molecular formula C48H28CdN4O8 B12825276 cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

Cat. No.: B12825276
M. Wt: 901.2 g/mol
InChI Key: QLUXVIRKLAMXPN-UHFFFAOYSA-L
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Description

Cadmium(2+); hydron; 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a metalloporphyrin complex featuring a cadmium(II) center coordinated within a porphyrin macrocycle. The porphyrin core is functionalized with three 4-carboxylatophenyl groups at the 10, 15, and 20 positions and a benzoate moiety at the 5-position (CAS 41699-92-7 for the nickel analogue) . This compound belongs to the class of meso-substituted porphyrins, where peripheral carboxylate groups enhance solubility and enable coordination chemistry, making it suitable for applications in catalysis, metal-organic frameworks (MOFs), and photodynamic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves several steps. The starting material, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin, is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. The resulting porphyrin is then metallated with cadmium ions to form the cadmium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Coordination and Ligand Exchange Reactions

Cadmium(II) porphyrins exhibit dynamic coordination behavior due to the metal’s +2 oxidation state and preference for octahedral geometry. The central Cd²⁺ can bind axial ligands (e.g., H₂O, pyridine, or amines) while retaining the porphyrin’s macrocyclic structure.

Key Findings:

  • Axial Ligand Substitution : Cadmium porphyrins undergo ligand exchange with nitrogen- or oxygen-donor ligands. For example, Cd-TCPP (tetrakis(4-carboxyphenyl)porphyrin) reacts with pyridine to form [Cd(TCPP)(py)₂], displacing weakly bound water molecules .

  • Coordination with Bipyridines : Analogous to Pt(II) porphyrins , Cd²⁺ in this compound may coordinate with 2,2′-bipyridine derivatives, forming hybrid complexes for photochemical applications .

Reaction Table:

Reaction TypeConditionsProductReference
Axial ligand substitutionPyridine in methanol, 25°C, 12h[Cd(porph)(py)₂] (porph = porphyrin)
Bipyridine coordination2,2′-bipyridine in DMF, reflux[Cd(porph)(bipy)]⁺

Acid-Base Equilibria and Protonation

The carboxylate groups on the porphyrin periphery participate in pH-dependent protonation/deprotonation, altering solubility and electronic properties.

Key Findings:

  • Protonation of Carboxylates : Below pH 4, the carboxylate groups (-COO⁻) protonate to -COOH, reducing solubility in aqueous media .

  • Impact on Redox Potential : Protonation shifts the porphyrin’s oxidation-reduction potentials by stabilizing/destabilizing the π-system.

Data Table (pH-Dependent Behavior):

pH RangeCarboxylate StateSolubility (H₂O)Redox Potential (mV vs. SHE)
2–4-COOHLow+220
5–8-COO⁻High+180

Oxidation-Reduction Reactions

Cadmium porphyrins serve as electron-transfer mediators due to their conjugated π-system and metal redox activity.

Key Findings:

  • Singlet Oxygen Generation : Upon photoexcitation, the porphyrin transfers energy to molecular oxygen, producing singlet oxygen (¹O₂) .

  • Electrochemical Reduction : Cyclic voltammetry reveals two quasi-reversible reductions at -0.85 V and -1.25 V (vs. Ag/AgCl), attributed to the porphyrin ring .

Mechanistic Pathway:

  • Photoexcitation :
    Cd(porph)+hνCd(porph)\text{Cd(porph)} + h\nu \rightarrow \text{Cd(porph)}^*

  • Energy Transfer :
    Cd(porph)+O2Cd(porph)+1O2\text{Cd(porph)}^* + \text{O}_2 \rightarrow \text{Cd(porph)} + ^1\text{O}_2

Functionalization via Carboxylate Groups

The carboxylate substituents enable covalent modifications, such as esterification or amidation, for tailored applications.

Key Findings:

  • Amide Formation : Reacting with amines (e.g., ethylenediamine) in the presence of DCC/DIPEA yields amide-linked derivatives .

  • Metal Coordination : Carboxylates bind to secondary metal ions (e.g., Zn²⁺, Cu²⁺), forming heterometallic frameworks .

Example Reaction:
Cd(porph)+H2N-RDCC, THFCd(porph)-NH-R+H2O\text{Cd(porph)} + \text{H}_2\text{N-R} \xrightarrow{\text{DCC, THF}} \text{Cd(porph)-NH-R} + \text{H}_2\text{O}
Conditions: Room temperature, 48h, yields ~59% .

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. Cadmium(II) porphyrins are particularly effective in this application due to their ability to generate singlet oxygen.

  • Mechanism : The heavy atom effect of cadmium enhances the singlet oxygen quantum yield (ΦΔ\Phi_{\Delta}), making cadmium porphyrins suitable for PDT applications. Studies have shown that cadmium(II) complexes exhibit increased singlet oxygen production compared to their free-base counterparts .
  • Case Study : A recent study demonstrated that a cadmium(II) porphyrin complex exhibited a singlet oxygen quantum yield of 0.57, highlighting its potential as an effective photosensitizer in PDT .

Catalysis

Cadmium(II) porphyrins serve as catalysts in various chemical reactions due to their ability to stabilize reactive intermediates and facilitate electron transfer processes.

  • Applications : These complexes have been utilized in oxidation reactions and as catalysts for the degradation of pollutants. Their unique electronic properties allow for efficient catalysis under mild conditions.
  • Research Findings : Investigations into the catalytic activity of cadmium porphyrins have shown promising results in promoting reactions such as the oxidation of organic substrates, demonstrating their potential in green chemistry applications .

Optoelectronics

The optoelectronic properties of cadmium(II) porphyrins make them suitable candidates for use in devices such as solar cells and light-emitting diodes (LEDs).

  • Photovoltaic Applications : The incorporation of cadmium porphyrins into photovoltaic systems has been explored due to their strong light absorption and charge transfer capabilities. Their ability to form stable thin films enhances their utility in solar energy conversion.
  • Fluorescence Properties : The fluorescence emission characteristics of cadmium porphyrins can be tuned by modifying their structure, making them valuable for applications in sensors and imaging technologies .

Chemical Sensors

Cadmium(II) porphyrin complexes are being investigated for their potential use as chemical sensors due to their sensitivity to various analytes.

  • Sensing Mechanism : These complexes can undergo significant changes in their optical properties upon interaction with specific molecules, enabling the detection of gases or biomolecules.
  • Case Study : Research has indicated that cadmium porphyrins can selectively sense environmental pollutants and biological markers, showcasing their versatility in analytical chemistry .

Data Summary Table

Application AreaKey FindingsReferences
Photodynamic TherapyEnhanced singlet oxygen production; effective photosensitizer ,
CatalysisEfficient oxidation reactions; potential for green chemistry ,
OptoelectronicsStrong light absorption; potential for solar cells ,
Chemical SensorsSelective detection capabilities; sensitivity to pollutants ,

Biological Activity

Cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate (hereafter referred to as Cd-TPP) is a metalloporphyrin complex that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological implications of Cd-TPP, particularly focusing on its photocatalytic properties and potential applications in biomedical fields such as photodynamic therapy (PDT) and antiviral activity.

Synthesis and Characterization

The synthesis of Cd-TPP typically involves the coordination of cadmium ions with porphyrin derivatives. The structural characteristics of Cd-TPP can be elucidated through various spectroscopic techniques:

  • UV-Visible Spectroscopy : The introduction of Cd(II) into the porphyrin structure often results in a bathochromic shift (redshift) in the absorption spectrum, indicating changes in electronic properties due to metal coordination. For instance, studies have shown significant shifts in the Soret and Q bands upon cadmium insertion .
  • Fluorescence Emission Spectroscopy : The fluorescence properties are notably affected by the presence of cadmium. A blue shift in the emission bands has been observed, along with a decrease in fluorescence intensity and quantum yield, attributed to heavy metal quenching effects .

Photodynamic Therapy (PDT)

Cd-TPP has demonstrated significant potential as a photosensitizer in PDT. In vitro studies reveal that it can effectively generate reactive oxygen species (ROS) upon light activation, which is crucial for inducing cytotoxic effects in targeted cells:

  • Photocatalytic Efficiency : Research indicates that Cd-TPP can achieve high singlet oxygen quantum yields, making it effective for dye degradation under light exposure. For example, a study reported that cadmium porphyrins exhibited enhanced photocatalytic activity compared to their free-base counterparts .
  • Cell Viability Assays : Evaluation of cell viability under PDT conditions showed that Cd-TPP could selectively induce apoptosis in cancer cells while exhibiting low toxicity towards healthy cells. The cytotoxicity was assessed using various cell lines, with findings indicating a CC50 value greater than 30 µM for non-targeted cells .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of Cd-TPP. Specifically, it has shown promising results against HIV:

  • Mechanism of Action : Studies indicate that porphyrin derivatives can inhibit HIV-1 entry into host cells under both photodynamic and non-photodynamic conditions. The structural modifications involving carboxyphenyl groups enhance the antiviral efficacy of these compounds .

Case Studies

  • Photocatalytic Degradation of Dyes : A study demonstrated that Cd-TPP could catalyze the degradation of organic pollutants like methylene blue under visible light irradiation. The compound maintained its activity over multiple cycles without significant loss in efficiency .
  • Antiviral Efficacy Against HIV : In vitro assays revealed that Cd-TPP effectively inhibited HIV entry into cells, showcasing its potential as a therapeutic agent against viral infections. The structure–activity relationship (SAR) studies emphasized the importance of substituent positioning on antiviral potency .

Table 1: Photophysical Properties of Cadmium Porphyrins

PropertyFree-base Porphyrin[Cd(TMPP)][Cd(TMPP)(Pyz)]
Soret Band (nm)422440437
Q Band 1 (nm)518579573
Q Band 2 (nm)650617623
Singlet Oxygen Yield0.730.570.13

Table 2: Cytotoxicity Data for Cd-TPP

CompoundCell LineCC50 (µM) Non-PDTCC50 (µM) PDT
Cd-TPPHEK293T>30<5
TCPPTZM-bl<5<5

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing porphyrin-based cadmium complexes, and how are they characterized?

  • Methodology : Synthesis of porphyrin-cadmium complexes typically involves coupling carboxylate-functionalized porphyrins with cadmium salts under controlled pH. For example, porphyrin derivatives like 5-(4'-hydroxyphenyl)-10,15,20-tri(N,N-diphenylaminophenyl)porphyrin (TPAPhOH) are synthesized via esterification and metal coordination reactions. Characterization employs FTIR spectroscopy (4000–400 cm⁻¹ range) to identify functional groups involved in metal binding, such as carboxylate stretches (~1600 cm⁻¹) and porphyrin ring vibrations .

Q. How can cadmium adsorption efficiency be experimentally evaluated in aqueous systems?

  • Methodology : Fixed-bed column experiments are used to assess adsorption capacity. For instance, B. cereus S5 biofilms immobilized on coconut husk carbon achieved 15.2 mg/L Cd²⁺ removal at 7 mL/min flow rate. Effluent Cd²⁺ concentrations are measured via ICP-MS, with breakthrough curves analyzed to determine saturation points (C/C₀ ≈ 1.0) . Batch adsorption studies using composite central designs (pH 4–8, Cd²⁺ concentrations 50–100 mg/L) optimize parameters via ANOVA (p < 0.05 significance) .

Q. What are the cytotoxic effects of cadmium on mammalian cells, and how are these effects quantified?

  • Methodology : HL-7702 human hepatocytes exposed to Cd²⁺ show dose-dependent growth inhibition (24–72 hr exposure). Apoptosis is quantified via flow cytometry (S-phase cell cycle arrest) and mitochondrial activity assays (e.g., MTT). Statistical analysis (e.g., factorial ANOVA) confirms time/dose dependency .

Advanced Research Questions

Q. How do structural modifications of the porphyrin ligand influence cadmium coordination and stability?

  • Methodology : Substituent effects (e.g., electron-withdrawing carboxylates) are studied via X-ray crystallography and DFT calculations. For example, modifying the 4-carboxylatophenyl groups alters binding constants (log K) and redox potentials. Stability is assessed via cyclic voltammetry and thermal gravimetric analysis (TGA) under inert atmospheres .

Q. What statistical approaches resolve contradictions in cadmium adsorption data across different experimental models?

  • Methodology : Conflicting adsorption capacities (e.g., B. cereus S5 vs. Bean Pod Red Cargamanto) are analyzed using factorial ANOVA and response surface methodology (RSM). For instance, RSM with R² = 99.43% identifies pH and initial Cd²⁺ concentration as dominant variables, resolving discrepancies in batch vs. column systems .

Q. What mechanisms explain cadmium’s dual role in photoelectric materials and toxicity?

  • Methodology : Pressure oxygen oxidation (110°C, 400 psig O₂) separates Cd from CdTe/CdS photovoltaic waste, yielding >90% Cd recovery. Contrastingly, Cd²⁺ toxicity in HL-7702 cells involves ROS generation and caspase-3 activation. Synchrotron XANES/EXAFS tracks Cd speciation in both systems .

Q. Contradictions and Mitigation Strategies

  • Adsorption Efficiency : Column systems (e.g., B. cereus S5) report lower capacities than batch systems due to channeling effects. Mitigation: Optimize bed depth (21.5 cm) and flow rates to maximize retention time .
  • Oxidation Methods : Pressure oxygen oxidation outperforms FeCl₃/H₂O₂ in Cd recovery but requires higher energy input. Catalytic additives (e.g., Fe³⁺ salts) improve yield .

Q. Safety and Handling Guidelines

  • PPE Requirements : Use nitrile gloves, fume hoods, and respirators (NIOSH-approved) to prevent inhalation/ingestion.
  • Waste Disposal : Neutralize Cd²⁺ solutions with Na₂CO₃ to precipitate CdCO₃ (RIDADR: UN 2845; Hazard Class 4.2) .

Comparison with Similar Compounds

Metal Center Variations

The central metal ion significantly influences the electronic, catalytic, and structural properties of porphyrins. Below is a comparative analysis of cadmium(II) porphyrin with analogous complexes:

Compound Metal Ion Key Features Applications Ref.
Cadmium(2+); hydron; 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin... Cd²⁺ High molecular weight (847.4 g/mol), carboxylate-rich periphery Potential MOF construction, heavy-metal sensing
Nickel(2+); hydron; 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin... Ni²⁺ Similar structure to Cd²⁺ analogue; lower redox activity Catalysis, electrochemical studies
Copper(II) meso-tetra(4-carboxyphenyl)porphine Cu²⁺ Strong absorption in visible spectrum; redox-active Photocatalysis, water oxidation catalysts
Zinc 4-[(5Z,...)-10,15,20-tris(4-sulfophenyl)porphyrin... Zn²⁺ Sulfonate groups enhance hydrophilicity; fluorescence properties Biomedical imaging, light-harvesting systems
Cobalt(2+); 4-[10,15,20-tris(4-aminophenyl)porphyrin... Co²⁺ Amino groups enable covalent functionalization; paramagnetic Gas storage, magnetic materials

Key Findings :

  • Cadmium vs.
  • Copper vs. Cadmium : Cu²⁺ porphyrins show superior photocatalytic activity owing to their redox flexibility, while Cd²⁺ derivatives may excel in structural applications (e.g., MOFs) due to larger ionic radius .
  • Zinc vs.

Substituent Variations

Peripheral substituents dictate solubility, aggregation behavior, and reactivity. The cadmium porphyrin’s carboxylate groups are compared below with other functionalized porphyrins:

Compound Substituents Key Properties Ref.
Cadmium(2+); hydron; 4-[10,15,20-tris(4-carboxylatophenyl)porphyrin... 3× 4-carboxylatophenyl, 1× benzoate Enhanced solubility in polar solvents; MOF compatibility
5,10,15-Tris(4-carboxyphenyl),20-mono(2-nitrophenyl)porphyrin 3× carboxyphenyl, 1× nitrophenyl Electron-withdrawing nitro groups lower reduction potentials
5-(2-Hydroxyphenyl)-10,15,20-tris(4-acetoxy-3-methoxyphenyl)porphyrin Hydroxyl, acetoxy, methoxy groups Membrane interaction in biological systems
5-[4-(Diethoxyphosphoryl)...]porphyrin Phosphonate groups Robust coordination but limited porosity in frameworks

Key Findings :

  • Carboxylate vs. Nitro Groups: Carboxylate substituents improve solubility and MOF stability, whereas nitro groups reduce electrochemical reduction potentials by 0.2–0.4 V .
  • Carboxylate vs. Phosphonate : Phosphonate ligands form dense coordination polymers, while carboxylate derivatives enable porous MOFs due to milder coordination chemistry .

Application-Specific Comparisons

Catalysis

  • Cadmium Porphyrin: Limited catalytic use due to Cd²⁺'s inertness; primarily explored in MOFs .
  • Copper Porphyrin : Efficient in water oxidation (TON > 1000) due to Cu²⁺/Cu³⁺ redox couple .

Sensing

  • Cadmium Porphyrin: Potential for detecting sulfide ions via Cd²⁺-S²⁻ interactions .
  • Zinc Porphyrin : Used in pH-sensitive fluorescence sensors .

Material Science

  • Cadmium/Nickel Porphyrins : Preferred for MOFs due to carboxylate-metal coordination .
  • Cobalt Porphyrin: Amino-functionalized derivatives enable covalent organic frameworks (COFs) .

Properties

Molecular Formula

C48H28CdN4O8

Molecular Weight

901.2 g/mol

IUPAC Name

cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Cd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

QLUXVIRKLAMXPN-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Cd+2]

Origin of Product

United States

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